8-chloro-1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
8-chloro-1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic organic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its complex structure, which includes a chloro group, dimethylphenyl, and fluorophenyl substituents. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: This step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Quinoline Ring Construction: The pyrazole intermediate is then subjected to a series of reactions to form the quinoline ring. This can involve Friedländer synthesis, where aniline derivatives react with carbonyl compounds in the presence of acidic catalysts.
Substitution Reactions: Introduction of the chloro, dimethylphenyl, and fluorophenyl groups is achieved through electrophilic aromatic substitution reactions, often using reagents like chlorinating agents, methylating agents, and fluorinating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities, converting them into amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), methylating agents (e.g., methyl iodide), and fluorinating agents (e.g., Selectfluor) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 8-chloro-1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities, receptor binding, and other biochemical processes.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may exhibit activity against certain diseases, making it a candidate for drug development. Studies may focus on its efficacy, toxicity, and mechanism of action in treating various conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 8-chloro-1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets, altering their activity, and modulating various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 8-chloro-1-phenyl-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
- 8-chloro-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- 8-chloro-1-(3,4-dimethylphenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline
Uniqueness
Compared to similar compounds, 8-chloro-1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is unique due to the specific combination of substituents on its aromatic rings. This unique structure can result in distinct chemical and biological properties, making it
Properties
IUPAC Name |
8-chloro-1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClFN3/c1-14-3-9-19(11-15(14)2)29-24-20-12-17(25)6-10-22(20)27-13-21(24)23(28-29)16-4-7-18(26)8-5-16/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEESWHZNKREBEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)F)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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